molecular formula C8H15NO2 B038287 (E)-tert-Butyl prop-1-en-1-ylcarbamate CAS No. 119973-54-5

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Cat. No. B038287
M. Wt: 157.21 g/mol
InChI Key: FIZCCQCDGGYKLM-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-benzyl prop-1-en-1-ylcarbamate” is a chemical compound with the molecular formula C11H13NO2 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “(E)-tert-Butyl prop-1-en-1-ylcarbamate” were not found, there are studies on the synthesis of related compounds. For instance, a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) has been presented, which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .


Chemical Reactions Analysis

There is a study that presents a traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC), which can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-benzyl prop-1-en-1-ylcarbamate” are not fully available. The molecular weight is 191.22600 .

Scientific Research Applications

Safety And Hazards

“(E)-benzyl prop-1-en-1-ylcarbamate” is used for research and development purposes only. It is not intended for medicinal, household, or other uses .

Future Directions

The future applications of compounds like “(E)-benzyl prop-1-en-1-ylcarbamate” could be numerous in biotechnology, given the ubiquitous presence of aliphatic amines on small molecule and protein therapeutics .

properties

IUPAC Name

tert-butyl N-[(E)-prop-1-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZCCQCDGGYKLM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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